![molecular formula C27H23ClN4O B3000174 7-(3-chloro-4-methylphenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-61-1](/img/structure/B3000174.png)

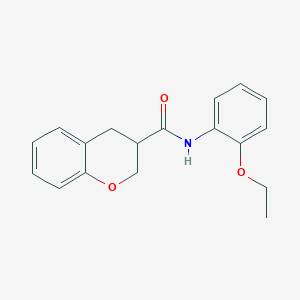

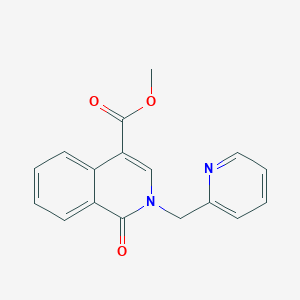

7-(3-chloro-4-methylphenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring. Pyrrolopyrimidines have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with various substituents attached. The presence of these different groups would likely confer unique chemical properties to the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the amine group might participate in reactions with acids, while the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a polar amine group might impact its solubility, while the size and shape of the molecule might influence its melting point and boiling point .Scientific Research Applications

Synthesis and Biological Activity

Pyrrolo[2,3-d]pyrimidines and their derivatives have been synthesized and investigated for their potential antitumor, antibacterial, and antifungal properties. These compounds often serve as key intermediates in the development of small molecular inhibitors targeting specific biological pathways, indicating their importance in medicinal chemistry and drug design (Gan et al., 2021). For instance, some derivatives have shown high affinity and selectivity as human A3 adenosine receptor antagonists, suggesting their utility in designing receptor-ligand recognition models for therapeutic purposes (Squarcialupi et al., 2016).

Chemical Characterization and Structural Refinement

Detailed chemical characterization, including NMR data, of N-substituted pyrrolo[2,3-d]pyrimidin-4-amines, highlights the importance of structural refinement in enhancing the biological activity of these compounds. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets and can aid in the optimization of their pharmacological profiles (Sørum et al., 2010).

Antitumor Activity

The synthesis and evaluation of new pyrimidine derivatives for their antitumor activity further emphasize the role of pyrrolo[2,3-d]pyrimidine structures in developing anticancer agents. These studies contribute to the ongoing search for more effective and selective antitumor drugs, underscoring the compound's potential in cancer research (Grigoryan et al., 2008).

Potential in Neurological Disorders

Additionally, pyrrolo[2,3-d]pyrimidin-4-amines have been explored for their potential in imaging studies related to neurological disorders, such as Parkinson's disease. The synthesis of radiolabeled compounds for PET imaging suggests the utility of these structures in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Future Directions

Properties

IUPAC Name |

7-(3-chloro-4-methylphenyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O/c1-18-8-11-21(14-24(18)28)32-16-23(20-6-4-3-5-7-20)25-26(30-17-31-27(25)32)29-15-19-9-12-22(33-2)13-10-19/h3-14,16-17H,15H2,1-2H3,(H,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYMTYVBLOGRBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3000091.png)

![N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000095.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate](/img/structure/B3000103.png)

![3,4,9-Trimethyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3000109.png)

![2,5-dimethyl-1-phenyl-N'-[(E)-2-phenylethenyl]sulfonylpyrrole-3-carbohydrazide](/img/structure/B3000111.png)

![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)pentan-1-one](/img/structure/B3000114.png)